Janthinolide B
Description
Janthinolide B is a 2,5-piperazinedione derivative (diketopiperazine) first isolated from the coral-associated endophytic fungus Penicillium janthinellum . Its molecular formula, C${23}$H${32}$N${2}$O${7}$, was determined via HRESIMS and NMR spectroscopy . Structurally, it belongs to a class of cyclic dipeptides characterized by a six-membered piperazine ring with two ketone groups. Despite its structural similarity to bioactive diketopiperazines, initial antifungal assays revealed that this compound lacks significant inhibitory activity against Alternaria solani and Pyricularia oryzae (MIC > 20 μg/mL) . This contrasts with co-isolated compounds like griseofulvin, which showed potent antifungal effects (MIC = 2.75 μg/mL) .
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(3Z,6S)-3-[[4-[(E,6S)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]phenyl]methylidene]-1-hydroxy-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H30N2O6/c1-14(5-10-19(25)22(3,4)28)11-12-30-17-8-6-16(7-9-17)13-18-21(27)24(29)15(2)20(26)23-18/h6-9,11,13,15,19,25,28-29H,5,10,12H2,1-4H3,(H,23,26)/b14-11+,18-13-/t15-,19-/m0/s1 |
InChI Key |
MQUATMOIPMHKPH-VQBUCGEQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=CC=C(C=C2)OC/C=C(\C)/CC[C@@H](C(C)(C)O)O)/C(=O)N1O |
Canonical SMILES |
CC1C(=O)NC(=CC2=CC=C(C=C2)OCC=C(C)CCC(C(C)(C)O)O)C(=O)N1O |
Synonyms |
janthinolide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues within the Janthinolide Family
Janthinolide B shares its core diketopiperazine structure with several congeners, including Janthinolide A, C, D, E, and F, which exhibit diverse bioactivities due to variations in side-chain substituents (Table 1).
Table 1: Structural and Functional Comparison of Janthinolide Derivatives
Key Observations :
- Structural Determinants of Activity: While Janthinolide A and B share the same molecular formula, subtle stereochemical differences in side chains likely explain A’s antifungal activity and B’s inactivity .
- Functional Divergence: Janthinolide C’s immunosuppressive activity highlights the role of aromatic substituents (e.g., benzene ring) in modulating immune responses .
Comparison with Other Diketopiperazines
Diketopiperazines from diverse fungal species exhibit broad bioactivities, further contextualizing this compound’s properties:
Table 2: Bioactive Diketopiperazines from Fungal Sources
Key Insights :
- Side-Chain Diversity: Antimicrobial and antitumor activities in other diketopiperazines correlate with halogenation (e.g., bromine in Penialidins) or sulfur-containing groups . This compound’s hydroxyl and methyl groups may limit its bioactivity.
- Ecological Niche : Coral-associated fungi (e.g., P. janthinellum) produce diketopiperazines with variable antifungal roles, possibly influenced by host-symbiont interactions .
Q & A
Q. Example workflow :
HR-MS for molecular formula confirmation.
1H/13C NMR for backbone assignment.
COSY, HSQC, HMBC for connectivity.
ECD + DFT for absolute configuration.
Basic: How can researchers design a bioactivity screening protocol for this compound’s immunosuppressive effects?
Use in vitro assays targeting immune cell proliferation (e.g., murine splenocyte models) with concanavalin A (ConA) or lipopolysaccharide (LPS) as mitogens . Measure inhibition via IC50 values (e.g., Janthinolide C: IC50 = 1.3 μM in splenocytes). Include controls:
- Negative : Untreated cells.
- Positive : Cyclosporin A (standard immunosuppressant).
Standardize cell viability with MTT or resazurin assays. For mechanistic insights, pair with cytokine profiling (ELISA for TNF-α, IL-6) .
Advanced: How should conflicting data on this compound’s bioactivity be resolved?
Contradictions may arise from variability in fungal strains, extraction protocols, or assay conditions. Address discrepancies by:
Reproducing experiments using standardized strains (e.g., Penicillium griseofulvum CBS 185.81) .
Validating purity : Re-isolate the compound and confirm via NMR/MS.
Cross-laboratory validation : Share samples with independent labs to eliminate methodological bias.
Meta-analysis : Systematically review literature using databases like PubMed, Web of Science, and specialized fungal metabolite repositories while excluding low-evidence sources .
Advanced: What strategies optimize the yield of this compound during fungal fermentation?
Modify fermentation parameters:
- Nutrient media : Test carbon/nitrogen ratios (e.g., malt extract vs. rice-based substrates).
- Stress induction : Use osmotic stress (NaCl) or epigenetic modifiers (suberoylanilide hydroxamic acid) to activate silent biosynthetic gene clusters .
- Analytical monitoring : Track production via LC-MS at multiple timepoints.
For scalability, employ bioreactors with controlled aeration and pH. Document all steps in the Supplementary Information to ensure reproducibility .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s immunosuppressive potency?
Derivatization : Synthesize analogs via acetylation, methylation, or hydroxylation of the piperazine-2,5-dione core .
In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with calcineurin or NF-κB pathways.
Functional assays : Compare IC50 values of analogs against parent compounds. Prioritize derivatives with <1 μM activity and low cytotoxicity (CC50 > 50 μM).
Meta-data integration : Cross-reference SAR data with existing natural product libraries (e.g., LOTUS, NPASS) .
Basic: What are best practices for isolating this compound from complex fungal extracts?
Crude extraction : Use methanol or ethyl acetate.
Fractionation : Employ vacuum liquid chromatography (VLC) with gradients of hexane/EtOAc → CH2Cl2/MeOH.
Purification : Finalize with semi-preparative HPLC (C18 column, MeOH/H2O + 0.1% formic acid).
Validation : Confirm identity via HR-MS and NMR against published data . Include retention times and solvent systems in Supplementary Information .
Advanced: How can researchers address low bioavailability of this compound in preclinical models?
Formulation : Develop liposomal or nanoparticle carriers to enhance solubility.
Prodrug design : Introduce ester or glycoside moieties for improved membrane permeability.
Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and AUC in rodent models.
Toxicology : Assess hepatorenal toxicity via serum ALT, AST, and creatinine levels. Reference FDA guidelines for natural product drug development .
Basic: What databases are essential for literature reviews on this compound?
Prioritize:
- PubMed/Medline : For bioactivity studies.
- Web of Science : For citation tracking.
- Reaxys : For synthetic pathways.
- Natural Product Atlas : For fungal metabolite data.
Avoid overreliance on Google Scholar due to inconsistent reproducibility and lack of advanced Boolean search features .
Advanced: How should researchers document methodological variations in this compound studies?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Main text : Summarize critical steps (e.g., fermentation duration, solvent systems).
- Supplementary Information : Provide raw spectral data, chromatograms, and detailed protocols.
- Reproducibility checklist : Include strain accession numbers, instrument calibration details, and statistical parameters (e.g., ANOVA p-values) .
Advanced: What statistical approaches validate this compound’s dose-response effects?
Non-linear regression : Fit IC50 curves using GraphPad Prism (4-parameter logistic model).
Error analysis : Report 95% confidence intervals.
Replicates : Minimum n=3 biological replicates; exclude outliers via Grubbs’ test.
Meta-analysis : Aggregate data from multiple studies using random-effects models (Review Manager or R packages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
